molecular formula C31H36N4O7 B2687136 3,4,5-trimethoxy-N-(5-((2-methoxyethyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)benzamide CAS No. 441047-92-3

3,4,5-trimethoxy-N-(5-((2-methoxyethyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)benzamide

Cat. No. B2687136
M. Wt: 576.65
InChI Key: BUBNOLNLTLVJRH-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(5-((2-methoxyethyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C31H36N4O7 and its molecular weight is 576.65. The purity is usually 95%.
BenchChem offers high-quality 3,4,5-trimethoxy-N-(5-((2-methoxyethyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-trimethoxy-N-(5-((2-methoxyethyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Heterocyclic Systems and Reactivity

Research by Deady & Devine (2006) described the creation of novel heterocyclic systems through specific chemical reactions, highlighting the complexity and potential utility of similar compounds in developing new chemical entities with possible pharmacological or material science applications (Deady & Devine, 2006).

Antiproliferative Activity

Liszkiewicz (2002) explored the synthesis and in vitro antiproliferative activity of certain compounds, indicating the potential of structurally complex compounds in cancer research, particularly in identifying new therapeutic agents (Liszkiewicz, 2002).

Analgesic Synthesis

Kametani et al. (1973) detailed the synthesis of compounds with potential analgesic properties, shedding light on the methodological approaches to synthesizing and evaluating the biological activities of complex organic molecules (Kametani et al., 1973).

Synthesis of Cyclic Dipeptidyl Ureas

Sañudo et al. (2006) presented the synthesis of cyclic dipeptidyl ureas, illustrating the synthetic versatility of organic compounds in creating molecules with potential biological relevance (Sañudo et al., 2006).

Broad-Spectrum Antitumor Agent

Stevens et al. (1984) discussed the synthesis of a novel broad-spectrum antitumor agent, demonstrating the impact of chemical synthesis on the development of new cancer treatments (Stevens et al., 1984).

properties

IUPAC Name

3,4,5-trimethoxy-N-[5-(2-methoxyethylcarbamoyl)-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N4O7/c1-39-11-10-32-30(37)20-8-9-25(34-16-19-12-22(18-34)24-6-5-7-28(36)35(24)17-19)23(13-20)33-31(38)21-14-26(40-2)29(42-4)27(15-21)41-3/h5-9,13-15,19,22H,10-12,16-18H2,1-4H3,(H,32,37)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBNOLNLTLVJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=C(C=C1)N2CC3CC(C2)C4=CC=CC(=O)N4C3)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-(5-((2-methoxyethyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)benzamide

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